molecular formula C15H16N2O B245148 2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide

2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B245148
M. Wt: 240.3 g/mol
InChI Key: SFNFWTOFKNHAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is a white to off-white crystalline powder that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide is not fully understood. However, it is believed to act through the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with the GABAergic and glutamatergic systems, as well as the opioid and cannabinoid receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide exhibits significant biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, as well as to inhibit seizures and convulsions. It has also been shown to have a positive effect on mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide in lab experiments is its relatively low toxicity and good solubility in various solvents. It is also readily available and relatively inexpensive. However, one of the limitations is the lack of comprehensive studies on its long-term safety and efficacy. Further research is needed to fully understand its potential benefits and risks.

Future Directions

There are several future directions for the research and development of 2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological disorders such as neuropathic pain, epilepsy, and anxiety disorders. Another direction is to study its mechanism of action in more detail and to identify potential targets for drug development. Furthermore, future studies could focus on the optimization of its pharmacological properties and the development of more effective and selective analogs.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide can be achieved through a multi-step reaction process involving the use of various reagents and solvents. One of the commonly used methods involves the reaction of 2-bromoacetophenone with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methylamine to yield the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. It has also been investigated for its potential as a therapeutic agent for the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H16N2O/c1-11-6-3-4-8-13(11)10-15(18)17-14-9-5-7-12(2)16-14/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI Key

SFNFWTOFKNHAMR-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)CC2=CC=CC=C2C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.